molecular formula C13H10ClNOS B14234356 7-Chloro-1-methoxy-10H-phenothiazine CAS No. 823802-33-1

7-Chloro-1-methoxy-10H-phenothiazine

Cat. No.: B14234356
CAS No.: 823802-33-1
M. Wt: 263.74 g/mol
InChI Key: RUCYHCBLRJAAAN-UHFFFAOYSA-N
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Description

7-Chloro-1-methoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The compound this compound has a molecular formula of C13H10ClNOS and a molecular weight of 263.748 g/mol .

Preparation Methods

The synthesis of 7-Chloro-1-methoxy-10H-phenothiazine typically involves the chlorination and methoxylation of phenothiazine. One common synthetic route includes the reaction of phenothiazine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position. The methoxylation can be achieved by reacting the chlorinated phenothiazine with methanol in the presence of a base like sodium methoxide .

Industrial production methods for phenothiazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

7-Chloro-1-methoxy-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxy derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of N-alkyl or S-alkyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield this compound-5-oxide .

Scientific Research Applications

7-Chloro-1-methoxy-10H-phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-methoxy-10H-phenothiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, it may interact with cellular receptors to modulate signal transduction processes .

Properties

CAS No.

823802-33-1

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

7-chloro-1-methoxy-10H-phenothiazine

InChI

InChI=1S/C13H10ClNOS/c1-16-10-3-2-4-11-13(10)15-9-6-5-8(14)7-12(9)17-11/h2-7,15H,1H3

InChI Key

RUCYHCBLRJAAAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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